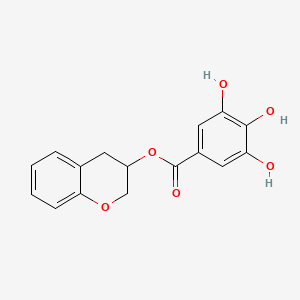![molecular formula C13H11Cl2O2P B14255020 [4-(Benzyloxy)phenyl]phosphonic dichloride CAS No. 391642-67-4](/img/structure/B14255020.png)
[4-(Benzyloxy)phenyl]phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Benzyloxy)phenyl]phosphonic dichloride is an organophosphorus compound known for its versatile applications in organic synthesis and industrial processes. This compound is characterized by the presence of a phosphonic dichloride group attached to a benzyl-substituted phenyl ring, making it a valuable intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)phenyl]phosphonic dichloride typically involves the reaction of 4-(benzyloxy)phenol with phosphorus trichloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group. The general reaction scheme is as follows:
4-(Benzyloxy)phenol+PCl3→[4-(Benzyloxy)phenyl]phosphonic dichloride+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzyloxy)phenyl]phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The dichloride groups can be substituted with nucleophiles such as alcohols, amines, or thiols to form phosphonate esters, amides, or thiophosphonates.
Hydrolysis: In the presence of water, the compound hydrolyzes to form [4-(Benzyloxy)phenyl]phosphonic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride
Major Products Formed
Phosphonate Esters: Formed by reaction with alcohols
Phosphonic Amides: Formed by reaction with amines
Thiophosphonates: Formed by reaction with thiols
Scientific Research Applications
Chemistry
In chemistry, [4-(Benzyloxy)phenyl]phosphonic dichloride is used as a reagent for the synthesis of phosphonate esters and other organophosphorus compounds. It serves as a building block in the preparation of flame retardants, plasticizers, and stabilizers.
Biology and Medicine
The compound has potential applications in medicinal chemistry for the development of phosphonate-based drugs. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of complex organic molecules makes it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-(Benzyloxy)phenyl]phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of phosphonate esters, amides, or thiophosphonates. The phosphonic dichloride group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- Phenylphosphonic dichloride
- Diphenylphosphinic chloride
- Dichlorophenylphosphine oxide
Uniqueness
[4-(Benzyloxy)phenyl]phosphonic dichloride is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and properties compared to other phosphonic dichlorides
Properties
CAS No. |
391642-67-4 |
|---|---|
Molecular Formula |
C13H11Cl2O2P |
Molecular Weight |
301.10 g/mol |
IUPAC Name |
1-dichlorophosphoryl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C13H11Cl2O2P/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
RAKGIADMBQZZMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)P(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide](/img/structure/B14254938.png)
![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)
![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)
![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)
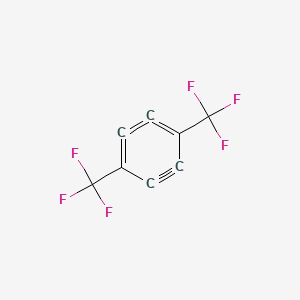
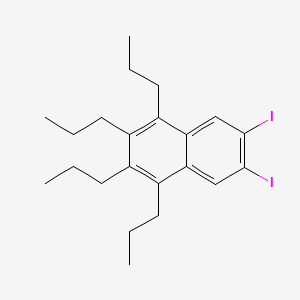
![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
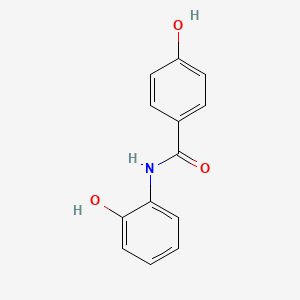
![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14255007.png)
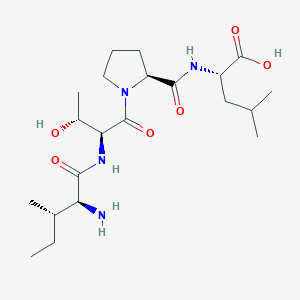
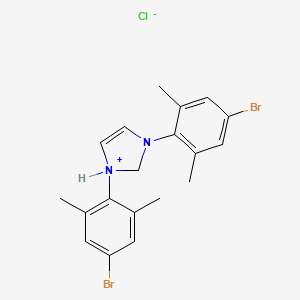
![3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14255036.png)
